molecular formula C14H10N4O3 B5576348 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5576348
M. Wt: 282.25 g/mol
InChI Key: IYCCSRIBQWGOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated oxadiazole intermediate.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor, followed by further functionalization to attach it to the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene
  • 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene

Comparison:

  • The pyridine ring in 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine imparts basicity and the ability to coordinate with metal ions, which is not present in the benzene or thiophene analogs.
  • The electronic properties of the compound can be tuned by varying the substituents on the aromatic rings, making it more versatile for different applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-11(5-2-6-12(9)18(19)20)14-16-13(17-21-14)10-4-3-7-15-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCCSRIBQWGOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.